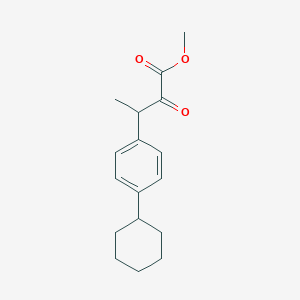

Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate

Description

Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate is a methyl ester derivative featuring a 2-oxobutanoate backbone substituted with a 4-cyclohexylphenyl group at the β-position. This compound is structurally characterized by its cyclohexyl-substituted aromatic ring and the ketone-oxygenated butanoate ester. Its synthesis typically involves coupling reactions between cyclohexylphenyl precursors and methyl 2-oxobutanoate derivatives, followed by purification via chromatography .

Properties

IUPAC Name |

methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-12(16(18)17(19)20-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDQQACKEFFYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate typically involves the esterification of 3-(4-cyclohexylphenyl)-2-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 3-(4-cyclohexylphenyl)-2-oxobutanoic acid.

Reduction: Formation of 3-(4-cyclohexylphenyl)-2-hydroxybutanoate.

Substitution: Formation of substituted derivatives on the phenyl ring, such as 4-nitro or 4-bromo derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Tyrosine Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of Bruton's tyrosine kinase (BTK), which is involved in B-cell signaling and is a target for therapies against certain types of cancer, particularly B-cell malignancies. These compounds exhibit reduced cytotoxicity compared to existing therapies, suggesting a favorable pharmacokinetic profile .

- Protein Translation Inhibition : The compound has been studied for its ability to inhibit cap-dependent protein translation by targeting eIF4E, a critical factor in the initiation of translation. This inhibition can lead to decreased cell viability in cancer cell lines such as MCF7 and MM1S, indicating potential applications in cancer therapy .

Biochemical Assays

This compound serves as a valuable reagent in various biochemical assays:

- Cell Viability Assays : It has been utilized in time-dependent assays to evaluate the effects on cell viability across different concentrations and treatment durations. The compound demonstrated significant inhibitory effects on cell viability, highlighting its potential as an anticancer agent .

- Luciferase Activity Assays : The compound's ability to modulate translation has been assessed using luciferase reporter assays, where it effectively reduced the ratio of Firefly to Renilla luciferase activity. This indicates its role in inhibiting cap-dependent translation mechanisms .

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that yield various derivatives with enhanced biological activities:

- Analog Development : Researchers have synthesized multiple analogues of this compound to explore structure-activity relationships (SAR). These analogues often exhibit improved binding affinities or altered pharmacological profiles compared to the parent compound .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Ester Groups

The choice of ester groups significantly impacts physicochemical properties:

- Methyl vs. Ethyl Esters: Methyl esters (e.g., the target compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 3-(4-cyclohexylphenyl)-2-oxobutanoate) due to reduced steric hindrance .

- tert-Butyl Esters: tert-Butyl analogs (e.g., tert-Butyl 3-(4-Fluorophenyl)-2-oxobutanoate) offer superior stability under acidic conditions, making them preferable in stepwise syntheses requiring selective deprotection .

Table 1: Ester Group Comparison

Substituent Effects on the Aromatic Ring

Variations in aromatic substituents influence electronic and steric profiles:

- Electron-Donating Groups (EDGs): Methoxy-substituted derivatives (e.g., tert-Butyl 3-(4-Methoxyphenyl)-2-oxobutanoate) increase resonance stabilization of the ketone, enhancing reactivity in condensation reactions .

- Cyclohexyl vs. Simple Phenyl : The 4-cyclohexylphenyl group in the target compound introduces steric bulk and lipophilicity, which may hinder crystallization but improve membrane permeability in biological systems .

Table 2: Substituent Impact on Reactivity

Functional Group Additions and Modifications

- Isoindoline Moieties: Ethyl 3-(4-cyclohexylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate () incorporates an isoindoline group, enabling π-π stacking interactions but complicating synthetic routes .

- Sulfamoyl and Heterocyclic Additions: Compounds like 2-(2-(3-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate () demonstrate antimicrobial activity, suggesting that similar modifications to the target compound could yield bioactive derivatives .

Table 3: Functional Group Comparisons

Biological Activity

Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on available research findings.

This compound is an ester compound characterized by the following structural formula:

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions allow it to serve as an intermediate in the synthesis of more complex organic molecules, making it valuable in both research and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymatic pathways or interact with cellular signaling mechanisms, although the exact pathways remain to be fully elucidated.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including breast cancer (MCF7) and multiple myeloma (MM1S) cells. The compound's effectiveness was evaluated using cell viability assays, revealing an IC50 value that suggests significant cytotoxicity against these cancer types .

| Cell Line | IC50 Value (μM) | Treatment Duration |

|---|---|---|

| MCF7 | 35 (72h) | 72 hours |

| MM1S | 67 (24h) | 24 hours |

This data indicates that prolonged exposure enhances the compound's cytotoxic effects, particularly in breast cancer cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, although detailed mechanisms remain under investigation. Such properties could make it a candidate for treating inflammatory diseases .

Case Studies

- Breast Cancer Study : A study conducted on MCF7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability over time. The findings support its potential as a therapeutic agent in breast cancer treatment.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced levels of inflammatory markers. This suggests its potential utility in managing conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds regarding their biological activities:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 3-(4-cyclohexylphenyl)-2-methyl-3-oxopropanoate | Moderate | Low |

| Methyl 4-(4-cyclohexylphenyl)-3,4-dioxobutanoate | High | High |

This table illustrates that while similar compounds may exhibit varying degrees of activity, this compound stands out for its strong anticancer potential coupled with moderate anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.